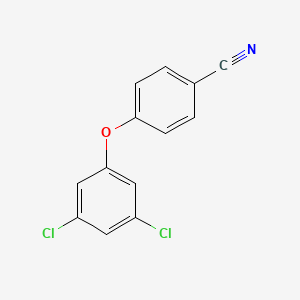
4-(3,5-Dichlorophenoxy)benzonitrile
Descripción general
Descripción
4-(3,5-Dichlorophenoxy)benzonitrile is a useful research compound. Its molecular formula is C13H7Cl2NO and its molecular weight is 264.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(3,5-Dichlorophenoxy)benzonitrile, a compound with the chemical formula C13H8Cl2O, is notable for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
Chemical Structure:
- Molecular Formula: C13H8Cl2O
- CAS Number: 1153351-34-8
The synthesis of this compound typically involves the reaction of 3,5-dichlorophenol with benzonitrile under specific conditions that facilitate the formation of the ether linkage. Various methods can be employed, including microwave-assisted synthesis and traditional heating methods to optimize yield and purity.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity: Studies have shown that this compound possesses significant antibacterial properties against various strains of bacteria.
- Antifungal Activity: It has demonstrated efficacy in inhibiting fungal growth, making it a candidate for agricultural applications.
- Herbicidal Properties: As a herbicide, it targets specific plant metabolic pathways, effectively controlling weed growth.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within target organisms:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit enzymes involved in critical biochemical pathways. For instance, it may disrupt the synthesis of essential fatty acids in plants.
- Receptor Binding: Molecular docking studies indicate that this compound can bind to various receptors, influencing cellular signaling pathways.
Case Studies
-
Cytotoxic Effects on Human Cell Lines:
A study evaluated the cytotoxic effects of benzonitrile pesticides, including this compound, on human cell lines (Hep G2 and HEK293T). Results indicated a dose-dependent reduction in cell viability, suggesting potential implications for human health when exposed to this compound through environmental routes . -
Antibacterial Activity Assessment:
In vitro tests demonstrated that this compound exhibited potent antibacterial activity against multi-drug resistant strains of bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those for conventional antibiotics .
Data Table: Biological Activity Summary
Propiedades
IUPAC Name |
4-(3,5-dichlorophenoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO/c14-10-5-11(15)7-13(6-10)17-12-3-1-9(8-16)2-4-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUPLKVXBDTQCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















